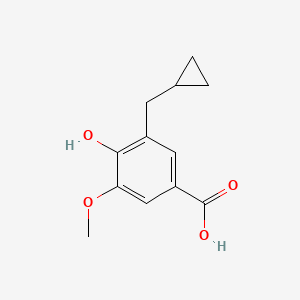
3-(Cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid” is a complex organic molecule. It contains a cyclopropylmethyl group, which is a chemical structure derived from cyclopropane . Cyclopropane is typically produced in a cyclopropanation reaction . The compound also contains a benzoic acid moiety, which is a common component in many organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropylmethyl group and the introduction of the hydroxy and methoxy groups. Cyclopropane fatty acids are produced by a small number of plants, primarily in the order Malvidae . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropylmethyl group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two . The benzoic acid moiety would contribute additional carbon, hydrogen, and oxygen atoms to the overall structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, borinic acids, which are related to the compound , have been used in Suzuki–Miyaura cross-coupling reactions . Additionally, cyclopropane fatty acids have been used in the synthesis of lubricants, cosmetics, dyes, coatings, and other types of valuable industrial feedstocks .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Cyclopropane fatty acids, for example, have unique strained ring structures that confer physical and chemical properties characteristic of unsaturated fatty acids with the oxidative stability displayed by saturated fatty acids .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound could be used in catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Anti-Inflammatory Applications
Similar compounds have been studied for their anti-inflammatory properties . Therefore, it’s possible that “3-(Cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid” could also have potential anti-inflammatory applications.
Antibacterial Applications
Compounds with similar structures have been found to have antibacterial properties . Therefore, this compound could potentially be used in research related to antibacterial applications.
Antifungal Applications
Similar compounds have been studied for their antifungal properties . Therefore, it’s possible that “3-(Cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid” could also have potential antifungal applications.
Skin-Conditioning Applications
Compounds with similar structures have been found to have skin-conditioning activities . Therefore, this compound could potentially be used in research related to skin-conditioning applications.
Future Directions
The future directions for research on this compound could include further exploration of its synthesis and potential applications. For example, borinic acids have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Additionally, cyclopropane fatty acids have been used in the synthesis of lubricants, cosmetics, dyes, coatings, and other types of valuable industrial feedstocks .
Mechanism of Action
The compound’s interaction with its targets could potentially affect various biochemical pathways, depending on the specific nature of these targets. The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by factors such as its molecular size, polarity, and solubility .
The result of the compound’s action would depend on the nature of its targets and the biochemical pathways it affects. This could range from changes at the molecular and cellular levels to broader physiological effects .
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules or ions in the environment .
properties
IUPAC Name |
3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-16-10-6-9(12(14)15)5-8(11(10)13)4-7-2-3-7/h5-7,13H,2-4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWKEOWXWQMCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

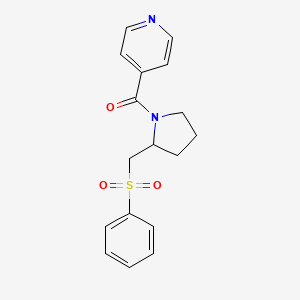
![2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2692948.png)
![N-[[1-[(3-Methoxyphenyl)methyl]triazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2692953.png)
![3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B2692954.png)
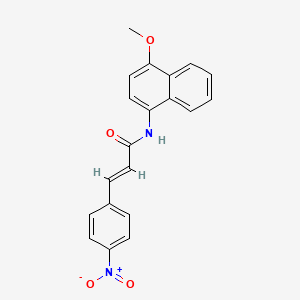
![N-(3-chlorobenzyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2692957.png)
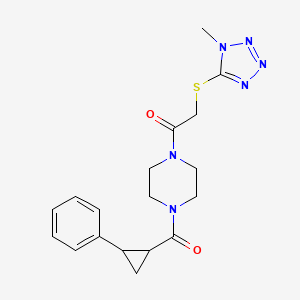
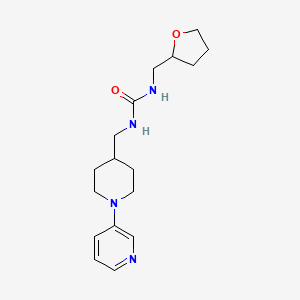

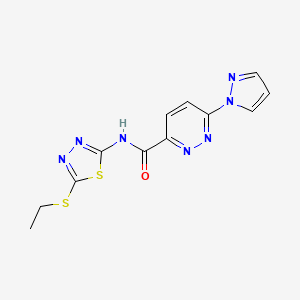
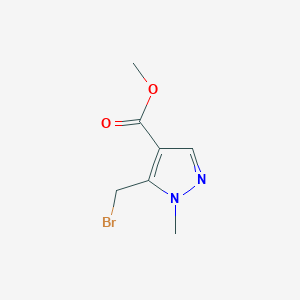
![N-[1-(2-Methylcyclohexyl)ethyl]prop-2-enamide](/img/structure/B2692966.png)
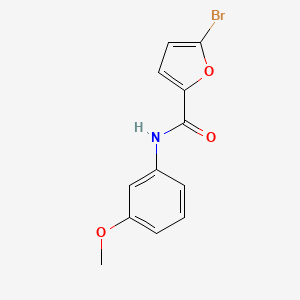
![2-chloro-4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]benzamide](/img/structure/B2692968.png)